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Compound of Interest

Compound Name: DC260126

Cat. No.: B1669872

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo efficacy of DC260126, a small
molecule antagonist of the G-protein-coupled receptor 40 (GPR40), based on published
preclinical studies. The data presented herein focuses on the effects of DC260126 in
established animal models of obesity and type 2 diabetes.

Overview of DC260126

DC260126 is an antagonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFARL).
GPRA40 is highly expressed in pancreatic [3-cells and is involved in the regulation of glucose-
stimulated insulin secretion (GSIS) by free fatty acids (FFAs). By antagonizing this receptor,
DC260126 is hypothesized to modulate insulin secretion and sensitivity, offering a potential
therapeutic avenue for metabolic disorders.

In-Vivo Efficacy Data

The following tables summarize the key quantitative data from in-vivo studies of DC260126 in
obese Zucker rats and db/db mice. These studies primarily compare the effects of DC260126
to a vehicle control.

Table 1: Effects of DC260126 in Obese Zucker Rats
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Vehicle DC260126 % Change
Parameter . p-value Reference
Control (6 mgl/kg) vs. Vehicle
) Data not Significantly
Serum Insulin N - <0.05 [1]
specified decreased
Insulin Data not
- Improved - <0.05 [1]
Tolerance specified
Blood No significant  No significant
: : - NS [1]
Glucose difference difference
Glucose No significant  No significant
, : - NS [1]
Tolerance difference difference
_ No significant ~ No significant
Body Weight ) ) - NS [1]
difference difference
No significant  No significant
Food Intake ) ) - NS [1]
difference difference
Plasma No significant  No significant
- : : - NS [1]
Lipids difference difference
Liver Akt
~ Data not
Phosphorylati N Increased - <0.05 [1]
specified
on

NS: Not Significant

Table 2: Effects of DC260126 in db/db Mice
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Vehicle DC260126 % Change
Parameter . p-value Reference
Control (10 mg/kg) vs. Vehicle
Fasting
] ~8 ng/mL ~5 ng/mL ~-37.5% <0.05 [2]
Serum Insulin
Fasting Blood No significant
~400 mg/dL ) NS [2]
Glucose difference
Glucose
Stimulated Significantl Significantl
. .g / : g. _ y <0.05 [2]
Insulin higher inhibited
Secretion
Insulin ) Significantly
o Impaired _ <0.05 [2]
Sensitivity improved
Pancreatic - Significantly
) Elevated <0.05 [2]
cell Apoptosis reduced
Body Weight No significant  No significant NS 2]
Gain difference difference
Daily Food No significant  No significant
NS [2]
Intake difference difference

Experimental Protocols
Obese Zucker Rat Study

e Animal Model: Female obese (fa/fa) Zucker rats, 8 weeks of age.[1]

e Acclimation: Animals were housed in a 12:12 light-dark cycle with free access to a high-fat

diet and water.[1]

e Treatment Groups:

o Vehicle control (propylene glycol).[1]

o DC260126 (6 mg/kg body weight).[1]
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e Administration: Intraperitoneal (i.p.) injection, once daily for 8 weeks.[1]

o Key Parameters Measured:

[¢]

Body weight and food intake were monitored periodically.[1]

[¢]

At the end of the 8-week treatment, blood was collected for measurement of serum insulin
and lipids.[1]

o

Glucose tolerance and insulin tolerance tests were performed.[1]

[e]

Livers were excised for Western blot analysis of Akt phosphorylation.[1]

db/db Mice Study

Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice.[2]

Acclimation: Mice were maintained in a 12-hour light-dark cycle at 23°C with free access to
water and a regular chow diet.[2]

Dose-Response Study:
o Nine-week-old db/db mice were divided into four groups (n=6/group).[2]

o Vehicle (5% DMSO in PBS) or DC260126 (3, 10, 30 mg/kg) was administered once daily
by tail vein injection for 5 days.[2]

o Fasting serum insulin levels were measured.[2]
Long-Term Study:
o Six-week-old db/db mice were divided into two groups (n=8/group).[2]

o Vehicle (5% DMSO in PBS) or DC260126 (10 mg/kg) was administered once daily by tail
vein injection for 24 days.[2]

Key Parameters Measured:

o Body weight and food intake were recorded regularly.[2]
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o Fasting blood glucose was monitored weekly.[2]
o Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed.[2]
o Pancreatic tissue was collected for immunohistochemistry to assess (3-cell apoptosis.[2]

Visualizations
GPRA40 Signaling Pathway in Pancreatic 3-Cells
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Caption: GPR40 signaling pathway in pancreatic 3-cells and the antagonistic action of

DC260126.

Experimental Workflow for In-Vivo Studies
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Caption: Generalized experimental workflow for the in-vivo evaluation of DC260126.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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